N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic ring consisting of four carbon atoms and one oxygen atom . It also contains a pyrazole ring, which is a type of unsaturated heterocycle characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring and a pyrazole ring. These rings are likely connected by an ethyl chain (a two-carbon alkyl group). The benzamide moiety indicates the presence of a benzene ring attached to an amide functional group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Pyrazoles can react with electrophiles at the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the furan and pyrazole rings could influence its polarity and solubility .
Scientific Research Applications
Chemical Modification and Biomaterial Development
The modification of organic molecules, particularly those containing furan rings such as N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, plays a crucial role in the development of new materials and chemicals. Furan derivatives, including those with similar structures, have been explored for their potential in creating biopolymers, ethers, and esters with specific properties tailored by the functional groups, substitution degrees, and patterns. These modifications can lead to the development of novel materials with applications ranging from drug delivery systems to sustainable polymers and functional materials, showcasing the versatility and importance of furan-containing compounds in material science and chemical engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Renewable Chemical Feedstocks and Green Chemistry
The exploration of renewable resources for chemical production has identified furan derivatives as promising candidates for replacing non-renewable hydrocarbon sources. Specifically, compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives, which can be produced from plant biomass and sugars, are highlighted as versatile platform chemicals. These furan-based chemicals offer a sustainable alternative for the chemical industry, with applications spanning from fuel production to the synthesis of monomers for polymers and various other chemicals. This shift towards bio-based chemicals underscores the significance of furan derivatives in the advancement of green chemistry and the development of environmentally friendly materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Anticancer and Antimicrobial Agents
The structural motif of pyrazoline, closely related to the chemical structure of interest, has been extensively investigated for its biological activities, including anticancer and antimicrobial effects. Research into pyrazoline derivatives demonstrates their potential in the development of new therapeutic agents. The anticancer activity of these compounds is particularly notable, with various studies exploring their mechanisms of action and effectiveness against different cancer cell lines. This research highlights the importance of pyrazoline and its derivatives in medicinal chemistry, offering new avenues for drug development and the treatment of various diseases (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a furan derivative . Furan derivatives have been found to interact with various targets or receptors in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc . .
Mode of Action
Furan derivatives, in general, interact with their targets to show their potentiality to treat diseases or disorders .
Biochemical Pathways
Furan derivatives have broadened scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, improving pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have high therapeutic properties and have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-4-2-3-5-16(13)17(21)18-7-8-20-11-15(10-19-20)14-6-9-22-12-14/h2-6,9-12H,7-8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCIPWMCURTDDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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